Cas no 35589-22-1 (Myricetin 3-alpha-L-arabinofuranoside)

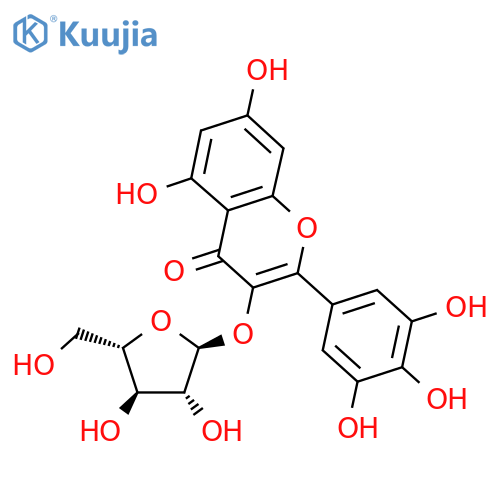

35589-22-1 structure

商品名:Myricetin 3-alpha-L-arabinofuranoside

Myricetin 3-alpha-L-arabinofuranoside 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,3-(a-L-arabinofuranosyloxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-

- Betmidin

- Myricetin 3-alpha-L-arabinofuranoside

- MEGxp0_000877

- LMPK12112433

- 35589-22-1

- FS-8177

- 3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

- CHEBI:168235

- AKOS040763480

- CHEMBL497046

- 3-((2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

- 3-{[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

-

- インチ: 1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2/t12-,15-,17+,20-/m0/s1

- InChIKey: OXJKSVCEIOYZQL-IEGSVRCHSA-N

- ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]1CO)O)O)OC1C(C2C(=CC(=CC=2OC=1C1C=C(C(=C(C=1)O)O)O)O)O)=O

計算された属性

- せいみつぶんしりょう: 450.07982601g/mol

- どういたいしつりょう: 450.07982601g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 8

- 水素結合受容体数: 12

- 重原子数: 32

- 回転可能化学結合数: 4

- 複雑さ: 730

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 207

じっけんとくせい

- 色と性状: Yellow powder

Myricetin 3-alpha-L-arabinofuranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN95047-5mg |

Betmidin |

35589-22-1 | >=98% | 5mg |

$413 | 2021-07-22 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6459-5 mg |

Betmidin |

35589-22-1 | 5mg |

¥4340.00 | 2022-02-28 | ||

| TargetMol Chemicals | TN6459-1 ml * 10 mm |

Betmidin |

35589-22-1 | 1 ml * 10 mm |

¥ 5520 | 2024-07-20 | ||

| TargetMol Chemicals | TN6459-1 mL * 10 mM (in DMSO) |

Betmidin |

35589-22-1 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 5520 | 2023-09-15 | |

| ChemFaces | CFN95047-5mg |

Betmidin |

35589-22-1 | >=98% | 5mg |

$413 | 2023-09-19 | |

| TargetMol Chemicals | TN6459-5mg |

Betmidin |

35589-22-1 | 5mg |

¥ 5420 | 2024-07-20 | ||

| TargetMol Chemicals | TN6459-5 mg |

Betmidin |

35589-22-1 | 98% | 5mg |

¥ 5,420 | 2023-07-11 |

Myricetin 3-alpha-L-arabinofuranoside 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

35589-22-1 (Myricetin 3-alpha-L-arabinofuranoside) 関連製品

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量